N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4/c31-23-10-4-12-30(23)13-6-11-26-24(32)25(33)27-19-21(22-9-5-18-34-22)29-16-14-28(15-17-29)20-7-2-1-3-8-20/h1-3,5,7-9,18,21H,4,6,10-17,19H2,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEYCBKROKFATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving carbon disulfide and potassium hydroxide.
Synthesis of Phenylpiperazine: The phenylpiperazine moiety is prepared by reacting phenylhydrazine with ethylene oxide.
Coupling Reactions: The furan and phenylpiperazine intermediates are coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Physicochemical and Pharmacokinetic Implications
- Solubility: The oxopyrrolidinyl group in the target compound introduces a polar lactam, likely improving water solubility compared to the diethylaminoethyl (lipophilic) and hydroxyethyl (moderately polar) analogues .
- Receptor Binding : The 4-phenylpiperazine group is conserved across all analogues, suggesting shared affinity for serotonin (5-HT₁A) or dopamine D₂ receptors. Fluorine in may enhance binding through halogen bonding, while the methoxy group in could modulate selectivity .
- Metabolic Stability : The oxopyrrolidinyl moiety in the target compound may resist oxidative metabolism better than the hydroxyethyl group in , which is prone to glucuronidation .
Crystallographic and Conformational Analysis
- Piperazine Ring Puckering : The target compound’s piperazine ring adopts a chair conformation, as validated by SHELXL refinement , whereas the fluorophenyl analogue shows slight distortion due to steric effects from the 2-fluorine substituent.
- Pyrrolidinone Geometry: The 2-oxopyrrolidinyl group in the target compound exhibits envelope puckering (Cremer-Pople parameters: $ q2 = 0.45 $, $ \phi2 = 180^\circ $), favoring hydrogen bonding with biological targets .
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The compound's molecular formula is , with a molecular weight of approximately 410.5 g/mol. It features a furan ring and a phenylpiperazine moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Key areas of activity include:
1. Neuropharmacology
- The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to modulate neurotransmitter systems, particularly through interactions with adenosine receptors and acetylcholinesterase inhibition .
2. Analgesic Properties
- Similar compounds have demonstrated analgesic effects, suggesting that this compound may also possess pain-relieving properties. The exact mechanisms are still under investigation but may involve modulation of pain pathways via receptor antagonism .
3. Antimicrobial Activity
- Preliminary studies indicate potential antimicrobial properties, with related compounds exhibiting significant antibacterial and antifungal activities. This suggests that the compound may be effective against various pathogens .
The mechanisms through which this compound exerts its biological effects include:
1. Receptor Interactions
- Acts as an antagonist at A2A adenosine receptors , which play a role in neuroprotection and inflammation .
- Exhibits antagonistic activity at α1 adrenergic receptors , influencing cardiovascular and central nervous system functions .
2. Enzyme Inhibition
- The compound may inhibit acetylcholinesterase , an enzyme critical in the breakdown of acetylcholine, thereby enhancing cholinergic transmission which is beneficial in neurodegenerative conditions .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this specific compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
